molecular formula C18H14O4 B12533963 4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid CAS No. 796964-06-2

4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid

Cat. No.: B12533963
CAS No.: 796964-06-2
M. Wt: 294.3 g/mol
InChI Key: PVTGYVDXJWEVCC-UHFFFAOYSA-N
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Description

4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system with both phenolic and carboxylic acid functional groups, making it a versatile molecule in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid typically involves the condensation of 4-hydroxybenzaldehyde with 4-formylbenzoic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an aldol condensation to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitrating agents in the presence of a catalyst.

Major Products

Scientific Research Applications

4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid has been studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the conjugated system can interact with light, making it useful in optical applications. The carboxylic acid group can form salts and esters, enhancing its solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxyphenyl)benzoic acid
  • 4-(4-Hydroxyphenylazo)benzoic acid
  • 4-(4-Hydroxyphenyl)-3-oxobut-1-en-1-yl]benzoic acid

Uniqueness

4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid is unique due to its extended conjugated system, which imparts distinct optical properties. Its combination of phenolic and carboxylic acid groups also provides a versatile platform for various chemical modifications and applications .

Properties

CAS No.

796964-06-2

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

4-[5-(4-hydroxyphenyl)-3-oxopenta-1,4-dienyl]benzoic acid

InChI

InChI=1S/C18H14O4/c19-16(10-4-14-5-11-17(20)12-6-14)9-3-13-1-7-15(8-2-13)18(21)22/h1-12,20H,(H,21,22)

InChI Key

PVTGYVDXJWEVCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

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